Sodium;hydroxy-[2-(pyrrolidin-1-ylmethyl)phenyl]borinate
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Description
“Sodium;hydroxy-[2-(pyrrolidin-1-ylmethyl)phenyl]borinate” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is often used by medicinal chemists to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving “Sodium;hydroxy-[2-(pyrrolidin-1-ylmethyl)phenyl]borinate” were not found in the retrieved papers, pyrrolidine derivatives are known to undergo various reactions. For instance, they can react with 2-chloropyrimidine, followed by modification of the obtained compound .Mechanism of Action
Target of Action
Sodium;hydroxy-[2-(pyrrolidin-1-ylmethyl)phenyl]borinate is a complex compound that contains a pyrrolidine ring . Pyrrolidine derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities . .
Mode of Action
It’s worth noting that compounds containing a pyrrolidine ring, such as this one, are known to interact with their targets in a specific manner due to the spatial orientation of substituents and different stereoisomers . This interaction can lead to different biological profiles of drug candidates .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence various biochemical pathways due to their diverse biological activities .
Result of Action
Compounds containing a pyrrolidine ring are known to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
sodium;hydroxy-[2-(pyrrolidin-1-ylmethyl)phenyl]borinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BNO2.Na/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13;/h1-2,5-6,14H,3-4,7-9H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAWKNAGXMRODY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCCC2)(O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BNNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;hydroxy-[2-(pyrrolidin-1-ylmethyl)phenyl]borinate |
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